3-Acetyl-2,5-dichlorothiophene

Overview

Description

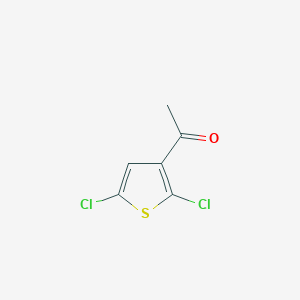

3-Acetyl-2,5-dichlorothiophene (CAS: 36157-40-1) is a thiophene derivative with the molecular formula C₆H₄Cl₂OS and a molecular weight of 195.07 g/mol . It is synthesized via Friedel–Crafts acylation of 2,5-dichlorothiophene in carbon disulfide (CS₂), yielding a compound with a melting point of 37–40°C and a boiling point of 120–122°C . This compound serves as a critical intermediate in medicinal and materials chemistry, particularly for synthesizing chalcones, pyridine-3-carbonitriles, and fused heterocycles with antitumor and nonlinear optical (NLO) applications .

Preparation Methods

Friedel-Crafts Acylation: Primary Synthetic Route

The most widely recognized method for synthesizing 3-acetyl-2,5-dichlorothiophene involves a Friedel-Crafts acylation of 2,5-dichlorothiophene. This electrophilic aromatic substitution reaction introduces an acetyl group at the 3-position of the thiophene ring.

Reaction Mechanism and Conditions

The reaction employs anhydrous aluminum chloride (AlCl₃) as a Lewis acid catalyst, facilitating the formation of an acylium ion from acetyl chloride. Key parameters include:

| Parameter | Condition |

|---|---|

| Starting Material | 2,5-Dichlorothiophene |

| Acylating Agent | Acetyl chloride |

| Catalyst | Anhydrous AlCl₃ (1.2 equiv) |

| Solvent | Dry carbon disulfide (CS₂) |

| Temperature | Room temperature (20–25°C) |

| Reaction Time | 24 hours |

The exothermic nature of the reaction necessitates controlled addition of acetyl chloride to prevent side reactions such as over-acylation or ring chlorination .

Workup and Purification

Post-reaction, the mixture is quenched with cold water to hydrolyze unreacted acetyl chloride and dissolve residual AlCl₃. The organic layer is separated, washed with water, and dried over anhydrous calcium chloride. Solvent removal under reduced pressure yields a crude solid, which is recrystallized from ethanol to achieve >95% purity .

Alternative Synthetic Pathways

Thiourea-Mediated Thioether Formation

A patent-pending method describes the use of thiourea and benzyl chloride to synthesize 3-acetyl-5-chloro-2-(benzylthio)thiophene, a derivative of this compound . Although this process focuses on downstream modifications, it highlights the reactivity of the 2-position chlorine atom, which can be substituted under basic conditions:

-

Reagents :

-

This compound

-

Thiourea, benzyl chloride

-

Sodium hydroxide (4M) in isopropyl alcohol/water

-

-

Procedure :

This method achieves a 98% yield of the thioether derivative, demonstrating the versatility of this compound in nucleophilic substitution reactions .

Industrial-Scale Production Considerations

Solvent Optimization

Industrial protocols often replace carbon disulfide with ethyl acetate-water mixtures (90:10 to 96:4) to enhance safety and reduce toxicity. This solvent system improves reaction homogeneity and facilitates easier separation of the aqueous and organic phases .

Oxidative Chlorination

In large-scale syntheses, chlorine gas is bubbled into the reaction mixture to achieve oxidative chlorination. Key parameters include:

| Parameter | Condition |

|---|---|

| Temperature | -5°C to 10°C |

| Chlorine Flow Rate | 0.5–1.0 L/min |

| Post-Reaction Quench | Aqueous ammonia (pH 9–10) |

This approach minimizes byproduct formation and ensures high regioselectivity for the 2,5-dichloro substitution pattern .

Analytical Characterization

Spectroscopic Data

-

¹H NMR (CDCl₃) : δ 2.60 (s, 3H, COCH₃), 7.20 (s, 1H, thiophene-H).

-

IR (KBr) : 1680 cm⁻¹ (C=O stretch), 690 cm⁻¹ (C-Cl stretch).

-

MS (EI) : m/z 195 [M]⁺.

Purity Assessment

HPLC analysis under reversed-phase conditions (C18 column, acetonitrile/water 70:30) reveals a retention time of 6.2 minutes, with purity >99% after recrystallization .

Applications in Pharmaceutical Synthesis

This compound serves as a precursor for brinzolamide , a carbonic anhydrase inhibitor used in glaucoma treatment. The synthesis involves:

-

Sulfonamide Formation : Oxidative chlorination with chlorine gas, followed by ammonolysis to yield 3-acetyl-5-chloro-2-thiophenesulfonamide .

-

Bromination : Treatment with dibromo dimethylhydantoin in ethyl acetate/sulfuric acid to introduce a bromoacetyl group .

-

Asymmetric Reduction : Chiral reduction using (+)-β-chlorodiisopinocamphenylborane to establish the stereocenter .

Chemical Reactions Analysis

Types of Reactions

3-Acetyl-2,5-dichlorothiophene undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.

Oxidation Reactions: The acetyl group can be oxidized to form carboxylic acids.

Reduction Reactions: The acetyl group can be reduced to form alcohols.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Major Products Formed

Substitution: Formation of substituted thiophenes.

Oxidation: Formation of 2,5-dichlorothiophene-3-carboxylic acid.

Reduction: Formation of 3-hydroxy-2,5-dichlorothiophene.

Scientific Research Applications

Pharmaceutical Development

3-Acetyl-2,5-dichlorothiophene serves as a crucial intermediate in the synthesis of numerous pharmaceutical agents. Its unique chemical structure enhances biological activity, making it suitable for developing drugs targeting infectious diseases and cancer.

- Case Study: Brinzolamide Synthesis

A notable application is in the synthesis of brinzolamide, an inhibitor of carbonic anhydrase used in treating glaucoma. The compound is utilized in a multi-step process involving its reaction with sodium sulfite under controlled conditions to yield the desired pharmaceutical product .

Agricultural Chemicals

The compound is also employed in formulating agrochemicals, including herbicides and fungicides. Its effective pest control properties help protect crops while minimizing environmental impact.

- Research Findings

Studies indicate that derivatives of this compound exhibit promising fungicidal activity, contributing to the development of sustainable agricultural practices .

Material Science

In material science, this compound is explored for its potential in creating advanced materials such as conductive polymers and organic semiconductors. These materials are essential for various electronic devices.

- Application Example

Research has shown that incorporating this compound into polymer matrices can enhance electrical conductivity and stability, making it valuable for electronic applications .

Organic Synthesis

The compound acts as a versatile building block in organic synthesis, allowing chemists to create complex molecules efficiently. It facilitates the development of new synthetic routes for various organic compounds.

- Synthesis of Chalcones

One significant application is in the synthesis of substituted chalcones through condensation reactions with heterocyclic aldehydes. This process has been shown to yield compounds with notable biological activities .

Data Table: Summary of Applications

| Application Area | Key Uses | Notable Findings |

|---|---|---|

| Pharmaceutical Development | Intermediate for drug synthesis | Used in brinzolamide production |

| Agricultural Chemicals | Formulation of herbicides and fungicides | Promising fungicidal activity |

| Material Science | Development of conductive polymers | Enhances electrical properties |

| Organic Synthesis | Building block for complex molecules | Effective in synthesizing chalcones |

Mechanism of Action

The mechanism of action of 3-Acetyl-2,5-dichlorothiophene involves its interaction with molecular targets such as enzymes. For example, it can act as an inhibitor of carbonic anhydrase by binding to the active site of the enzyme, thereby preventing its normal function. The pathways involved include the inhibition of enzyme activity, leading to potential therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Thiophene Derivatives

Structural and Functional Analogues

Key analogues include:

- 3,4-Biaryl-2,5-dichlorothiophenes : Synthesized via Suzuki cross-coupling of 3,4-dibromo-2,5-dichlorothiophene with arylboronic acids. These derivatives exhibit enhanced NLO properties, with first hyperpolarizability (β₀) values up to 2807.08 au (e.g., compound 2g ), outperforming 3-acetyl-2,5-dichlorothiophene in photonic applications .

- Bis-Chalcones : Formed by condensing this compound with terephthalaldehyde. These compounds (e.g., compound 3 ) show cytotoxicity against cancer cell lines (e.g., IGROV1 ovarian cancer cells) with 77% growth inhibition at 10 µM .

- Pyridine-3-carbonitriles : Derived from chalcone intermediates, these compounds (e.g., 5a–i ) exhibit moderate antitumor activity but lower yields compared to parent thiophene derivatives .

Table 1: Key Properties of this compound and Analogues

Antitumor Activity Comparison

This compound-derived compounds show variable efficacy:

- Chalcone derivatives (e.g., 4a–i ) inhibit cancer cell growth by 64–88% at 10 µM, comparable to cisplatin in some assays .

- Suzuki-coupled biaryl derivatives lack direct antitumor data but excel in NLO applications, suggesting divergent structure-activity relationships compared to acetylated counterparts .

Table 2: Antitumor Activity of Derivatives

| Compound Type | Cell Line Tested | Growth Inhibition (%) | Reference |

|---|---|---|---|

| Chalcone (4a–i) | IGROV1 (Ovarian) | 64–88 | |

| Pyridine-3-carbonitrile (5a–i) | NCI-60 panel | Moderate | |

| Bis-Chalcone (Compound 3) | IGROV1 | 77 |

Physical and Chemical Stability

Biological Activity

3-Acetyl-2,5-dichlorothiophene (ADC) is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis, and applications in drug development.

This compound is characterized by its molecular formula C₆H₄Cl₂OS and a molecular weight of 195.07 g/mol. The compound can be synthesized through a Friedel-Crafts acylation reaction using 2,5-dichlorothiophene and acetyl chloride in the presence of anhydrous aluminum chloride as a catalyst. The reaction proceeds as follows:

- Starting Materials : 2,5-Dichlorothiophene and acetyl chloride.

- Catalyst : Anhydrous aluminum chloride (AlCl₃).

- Solvent : Dry carbon disulfide (CS₂).

- Procedure :

- Mix starting materials with the catalyst in dry CS₂.

- Stir at room temperature for 24 hours.

- Quench the reaction with cold water, separate the organic layer, wash, dry, and evaporate to obtain ADC.

Antimicrobial Properties

ADC has been investigated for its antimicrobial properties. Studies indicate that it exhibits significant activity against various bacterial strains, making it a potential candidate for developing new antimicrobial agents. The compound's mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic processes.

Antioxidant Activity

Research has shown that ADC possesses antioxidant properties, which are crucial for combating oxidative stress in biological systems. Its ability to scavenge free radicals contributes to its protective effects against cellular damage.

Anticancer Activity

ADC has been evaluated for its cytotoxic effects against several cancer cell lines. Notably, it has shown promising activity against liver (HepG2), prostate (DU145), and breast (MBA-MB-231) cancer cells. The compound's IC₅₀ values indicate potent inhibition of cell proliferation at low concentrations:

| Cell Line | IC₅₀ Value (µM) |

|---|---|

| HepG2 | 1.53 |

| DU145 | 1.65 |

| MBA-MB-231 | 1.38 |

These results suggest that ADC may serve as a lead compound for further development into anticancer therapeutics.

The biological activity of ADC is largely attributed to its interaction with various biomolecules:

- Cell Signaling Pathways : ADC modulates key signaling pathways involved in cell growth and apoptosis.

- Enzyme Inhibition : It acts as an inhibitor of carbonic anhydrase, which is implicated in tumor growth and metastasis.

- Gene Expression : ADC influences gene expression related to oxidative stress responses and apoptotic pathways.

Case Studies

- Study on Antimicrobial Activity : A recent study demonstrated that ADC effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, showing higher efficacy than some commercial antibiotics.

- Anticancer Research : In vitro studies revealed that ADC induced apoptosis in cancer cells through the activation of caspase pathways, highlighting its potential as an anticancer agent.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-acetyl-2,5-dichlorothiophene, and how can reaction conditions be optimized to minimize byproducts?

- Methodology : Start with chlorination of thiophene derivatives using HCl as a chlorine source in a one-pot synthesis (common for chlorinated thiophenes) . Optimize reaction temperature (80–120°C), solvent polarity (e.g., dichloromethane or acetonitrile), and stoichiometric ratios of acetylating agents (e.g., acetyl chloride) to reduce side reactions. Monitor progress via TLC or GC-MS. For purification, use column chromatography with silica gel and hexane/ethyl acetate gradients to isolate the target compound .

Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure of this compound?

- Methodology :

- ¹H/¹³C NMR : Identify characteristic signals: thiophene ring protons (δ 6.8–7.2 ppm), acetyl group (δ 2.5–2.7 ppm for CH₃; δ 190–200 ppm for carbonyl in ¹³C NMR).

- IR : Confirm C=O stretch (~1700 cm⁻¹) and C-Cl stretches (600–800 cm⁻¹).

- MS : Look for molecular ion peaks at m/z 208 (M⁺ for C₆H₄Cl₂OS) and fragments corresponding to acetyl loss (M⁺ – 43).

- Cross-validate with reference spectra from databases like PubChem or EPA DSSTox .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodology :

- Use PPE (gloves, goggles, lab coats) and work in a fume hood to avoid inhalation .

- Store in airtight containers away from oxidizers. Dispose of waste via certified hazardous waste services, adhering to local regulations .

- Monitor airborne exposure using OSHA-recommended PAC-1 (2.1 mg/m³) and PAC-2 (23 mg/m³) thresholds .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) predict the reactivity of this compound in electrophilic substitution reactions?

- Methodology :

- Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to map electron density on the thiophene ring.

- Analyze Fukui indices to identify nucleophilic/electrophilic sites. Compare with experimental results (e.g., regioselectivity in nitration or sulfonation) .

- Validate using crystallographic data (if available) or reaction kinetics studies.

Q. What strategies resolve contradictions in reported toxicity data for chlorinated thiophenes like this compound?

- Methodology :

- Conduct systematic reviews using PubMed/NTRL/TOXCENTER databases (as in ATSDR’s chlorophenol assessment) .

- Perform dose-response studies in vitro (e.g., Ames test for mutagenicity) and in vivo (rodent models) under controlled conditions.

- Use meta-analysis to reconcile discrepancies in LC₅₀ or EC₅₀ values, accounting for variables like solvent choice or exposure duration .

Q. How can advanced chromatography (HPLC-MS/MS) improve quantification of this compound in environmental samples?

- Methodology :

- Develop a reverse-phase HPLC method with a C18 column and gradient elution (water/acetonitrile + 0.1% formic acid).

- Optimize MS/MS parameters (e.g., MRM transitions for m/z 208 → 143/Cl⁻ fragments).

- Validate using EPA Method 8270 for chlorinated organics, ensuring limits of detection (LOD) < 1 ppb .

Q. What role does the acetyl group play in modulating the electronic properties of this compound?

- Methodology :

- Compare cyclic voltammetry (CV) data of this compound with non-acetylated analogs to assess redox potentials.

- Use UV-Vis spectroscopy to study π→π* transitions and HOMO-LUMO gaps. Correlate with DFT-calculated electronic structures .

Q. Data Analysis and Experimental Design

Q. How should researchers design experiments to study the degradation pathways of this compound in aqueous environments?

- Methodology :

- Simulate hydrolysis under varying pH (3–11), temperatures (25–60°C), and UV irradiation.

- Identify degradation products via LC-HRMS and propose pathways using QSAR models.

- Assess half-lives (t₁/₂) and pseudo-first-order kinetics .

Q. What statistical approaches are suitable for analyzing batch-to-batch variability in this compound synthesis?

- Methodology :

- Apply ANOVA to compare yields/purity across batches.

- Use principal component analysis (PCA) to correlate variability with reaction parameters (e.g., catalyst loading, stirring rate).

- Optimize via response surface methodology (RSM) .

Q. Safety and Regulatory Compliance

Q. How can researchers ensure compliance with EPA/OSHA regulations when studying this compound?

- Methodology :

- Follow OSHA’s Hazard Communication Standard (HCS) for labeling and SDS preparation .

- Adhere to EPA’s Toxic Substances Control Act (TSCA) for environmental release reporting.

- Implement exposure control plans (e.g., engineering controls, air monitoring) as per ACGIH guidelines .

Properties

IUPAC Name |

1-(2,5-dichlorothiophen-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2OS/c1-3(9)4-2-5(7)10-6(4)8/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYFDNIRENHZKGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(SC(=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60189724 | |

| Record name | 1-(2,5-Dichloro-3-thienyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60189724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36157-40-1 | |

| Record name | 3-Acetyl-2,5-dichlorothiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36157-40-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2,5-Dichloro-3-thienyl)ethan-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036157401 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2,5-Dichloro-3-thienyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60189724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2,5-dichloro-3-thienyl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.071 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Acetyl-2,5-dichlorothiophene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QRT2T98QV7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.